molecular formula C13H11NO3 B15119454 methyl (2E)-2-cyano-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate

methyl (2E)-2-cyano-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate

Katalognummer: B15119454
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: PHATZNVNEIFCDK-YRNVUSSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2E)-2-cyano-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-cyano-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate typically involves the reaction of 2,3-dihydro-1-benzofuran-5-carbaldehyde with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2E)-2-cyano-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzofuran moiety can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl (2E)-2-cyano-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl (2E)-2-cyano-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and benzofuran moiety play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl cyanoacetate: A simpler cyanoacrylate with similar reactivity but lacking the benzofuran moiety.

    Ethyl (2E)-2-cyano-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate: An ethyl ester analog with slightly different physical properties.

    2,3-Dihydro-1-benzofuran-5-carbaldehyde: A precursor in the synthesis of the target compound.

Uniqueness

Methyl (2E)-2-cyano-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate stands out due to the presence of both the cyano group and the benzofuran moiety, which confer unique chemical and biological properties

Eigenschaften

Molekularformel

C13H11NO3

Molekulargewicht

229.23 g/mol

IUPAC-Name

methyl (E)-2-cyano-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate

InChI

InChI=1S/C13H11NO3/c1-16-13(15)11(8-14)7-9-2-3-12-10(6-9)4-5-17-12/h2-3,6-7H,4-5H2,1H3/b11-7+

InChI-Schlüssel

PHATZNVNEIFCDK-YRNVUSSQSA-N

Isomerische SMILES

COC(=O)/C(=C/C1=CC2=C(C=C1)OCC2)/C#N

Kanonische SMILES

COC(=O)C(=CC1=CC2=C(C=C1)OCC2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.